2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazolo[1,5-a]pyridine core. This core can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenoxy group can be oxidized to form a corresponding phenolic compound.
Reduction: : The pyridine ring can be reduced to form a piperidine derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents, are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-fluorophenol.
Reduction: : Formation of 2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyridin-3-yl)methyl)acetamide.
Substitution: : Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use in the treatment of Hepatitis B virus (HBV) by inhibiting the activity of viral core proteins. Additionally, its unique structure makes it a candidate for further exploration in drug discovery and development.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide exerts its effects involves binding to the core protein of HBV, thereby preventing the assembly and release of viral particles. The molecular targets include the viral core protein, and the pathways involved are related to viral replication and assembly.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the fluorophenoxy group and the tetrahydropyrazolo[1,5-a]pyridine core. Similar compounds include other CpAMs used in the treatment of HBV, such as 2-(2-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine[_{{{CITATION{{{_3{1517359-13-5|2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo1,5-a .... These compounds share similarities in their core structures but differ in their substituents and specific binding affinities.
List of Similar Compounds
2-(2-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Other CpAMs used in HBV treatment
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-5-1-2-7-15(13)22-11-16(21)18-9-12-10-19-20-8-4-3-6-14(12)20/h1-2,5,7,10H,3-4,6,8-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJSHYPHMMBZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)COC3=CC=CC=C3F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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